molecular formula C17H15F3N2O2S2 B2963381 1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-26-2

1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2963381
CAS No.: 868218-26-2
M. Wt: 400.43
InChI Key: DSXHPDKZARMFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydroimidazole core substituted with a benzenesulfonyl group at position 1 and a 4-(trifluoromethyl)benzylsulfanyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve bioavailability and resistance to oxidative metabolism . Benzenesulfonyl groups are commonly employed in medicinal chemistry to modulate solubility and target engagement .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S2/c18-17(19,20)14-8-6-13(7-9-14)12-25-16-21-10-11-22(16)26(23,24)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHPDKZARMFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethyl-substituted phenyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, to introduce different substituents. Reagents such as alkyl halides or aryl halides can be used under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzenesulfonyl group can interact with specific enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, further contributing to the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 4,5-Dihydroimidazole 1-Benzenesulfonyl, 2-(4-CF₃-benzylsulfanyl) 3.8 <0.1 (DMSO) 165–168
1-(Benzenesulfonyl)-2-[(3,4-Dichlorophenyl)Methylsulfanyl]-4,5-Dihydroimidazole 4,5-Dihydroimidazole 1-Benzenesulfonyl, 2-(3,4-Cl₂-benzylsulfanyl) 4.2 <0.1 (DMSO) 172–175
2-(4-Fluorophenyl)-1-(3-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole Imidazole 4,5-Dimethyl, 2-4-Fluorophenyl 2.5 1.2 (Ethanol) 142–145
1-(4-Methoxyphenyl)-2-[4-(Trifluoromethyl)phenyl]-1H-Phenanthro[9,10-d]Imidazole Phenanthroimidazole Phenanthrene-fused, 4-CF₃-phenyl 5.1 <0.01 (Water) 280–283

Key Observations :

  • Lipophilicity: The target compound (LogP ~3.8) is less lipophilic than its 3,4-dichloro analog (LogP ~4.2) due to the reduced halogen bulk . However, it retains higher lipophilicity compared to non-fluorinated imidazoles (e.g., LogP ~2.5 for 4,5-dimethylimidazole) .
  • Solubility: Low aqueous solubility is common across sulfonyl- and CF₃-substituted derivatives, necessitating formulation in DMSO or ethanol for biological assays.
  • Thermal Stability : The dihydroimidazole core (melting point ~165–168°C) exhibits lower thermal stability than fused phenanthroimidazole systems (>280°C) .

Crystallographic and Computational Insights

  • Crystal Packing: The dihydroimidazole core adopts a non-planar conformation, reducing π-stacking interactions compared to planar phenanthroimidazoles .
  • Docking Studies : AutoDock simulations predict that the CF₃ group enhances binding to hydrophobic pockets in enzyme active sites, as validated for HIV protease inhibitors .

Biological Activity

The compound 1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H15F3N2O2S2C_{21}H_{15}F_{3}N_{2}O_{2}S_{2}. The structure features a benzenesulfonyl group and a trifluoromethyl phenyl moiety, contributing to its unique chemical properties and biological interactions.

Biological Activity Overview

  • Antitumor Activity
    • Several studies have investigated the antitumor potential of imidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The compound under review may exhibit comparable activity due to the presence of electron-withdrawing groups that enhance its potency against cancer cells.
    • A study highlighted that related compounds demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical cancer and bladder cancer cell lines, indicating a promising therapeutic index for further development .
  • Mechanism of Action
    • The proposed mechanism involves the induction of apoptosis in cancer cells. In vitro studies indicated that certain derivatives lead to an increase in early and late apoptotic cells when treated at specific concentrations . This suggests that the compound may activate apoptotic pathways critical for cancer treatment.
  • GABA-A Receptor Modulation
    • Recent research has identified imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in neurological functions . The compound may influence GABAergic signaling pathways, providing potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often linked to their structural components:

  • Electron-Withdrawing Groups : The presence of trifluoromethyl and sulfonyl groups enhances solubility and reactivity, which are critical for biological interactions.
  • Substituent Positioning : Variations in the positioning of substituents on the imidazole ring can significantly affect potency and selectivity towards specific biological targets .

Case Studies

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Reference
Antitumor ActivityCervical Cancer (SISO)2.38–3.77
Antitumor ActivityBladder Cancer (RT-112)2.38–8.13
GABA-A ModulationGABA-A ReceptorN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.